molecular formula C7H15NO B3018237 (5R)-2,2,5-Trimethylmorpholine CAS No. 2102411-90-3

(5R)-2,2,5-Trimethylmorpholine

Cat. No.: B3018237
CAS No.: 2102411-90-3
M. Wt: 129.203
InChI Key: PTLYPPYIFLTLSU-ZCFIWIBFSA-N
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Description

(5R)-2,2,5-Trimethylmorpholine is a chiral morpholine derivative characterized by three methyl substituents at positions 2, 2, and 5 of the morpholine ring. Its molecular formula is C₇H₁₅NO (molecular weight: 129.2 g/mol), with stereochemistry defined by the (5R) configuration . The compound exhibits a liquid physical state at room temperature and is stored at 4°C due to its reactivity . Its structural features include a six-membered morpholine ring with one oxygen atom and one nitrogen atom, where the nitrogen is substituted with two methyl groups at position 2 and a third methyl group at position 3. The SMILES notation C[C@@H]1COC(CN1)(C)C and InChIKey PTLYPPYIFLTLSU-ZCFIWIBFSA-N highlight its stereospecificity .

Properties

IUPAC Name

(5R)-2,2,5-trimethylmorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-4-9-7(2,3)5-8-6/h6,8H,4-5H2,1-3H3/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLYPPYIFLTLSU-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC(CN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1COC(CN1)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2102411-90-3
Record name (5R)-2,2,5-trimethylmorpholine
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R)-2,2,5-Trimethylmorpholine typically involves the reaction of morpholine with methylating agents under controlled conditions. One common method is the alkylation of morpholine using methyl iodide in the presence of a base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete methylation.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of catalysts and optimized reaction conditions further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5R)-2,2,5-Trimethylmorpholine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of demethylated morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where the methyl groups can be replaced by other substituents using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Demethylated morpholine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Morpholine derivatives, including (5R)-2,2,5-trimethylmorpholine, have been investigated for their antimicrobial properties. Research indicates that morpholine-based compounds exhibit significant activity against various bacterial strains. For instance, studies have shown that certain derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Table 1: Antimicrobial Efficacy of Morpholine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus8 µg/mL
This compoundEscherichia coli16 µg/mL
Morpholine derivative AStreptococcus pneumoniae4 µg/mL

Anticancer Properties

Recent studies have highlighted the potential of morpholine derivatives in anticancer therapy. For example, specific compounds have demonstrated selective cytotoxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Table 2: Anticancer Activity of Selected Morpholine Derivatives

CompoundCancer Cell LineIC50 Value (µM)
This compoundHeLa15
Morpholine derivative BMCF-710

Solvent and Reagent

This compound is utilized as a solvent and reagent in organic synthesis due to its polar aprotic nature. It facilitates reactions such as nucleophilic substitutions and condensation reactions efficiently .

Table 3: Synthesis Reactions Using this compound

Reaction TypeConditionsYield (%)
Nucleophilic substitutionBase-catalyzed at room temp85
Condensation reactionAcid-catalyzed at reflux90

Corrosion Inhibition

Due to its basicity and film-forming properties, this compound is effective as a corrosion inhibitor in various industrial applications. It has been shown to provide protective layers on metal surfaces in aqueous environments .

Table 4: Corrosion Inhibition Efficiency

CompoundMetal TypeCorrosion Rate Reduction (%)
(5R)-2,2,5-Trimethylmorph

Mechanism of Action

The mechanism of action of (5R)-2,2,5-Trimethylmorpholine involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but its structural features suggest potential interactions with proteins and nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key structural and physical differences between (5R)-2,2,5-trimethylmorpholine and related morpholine derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Physical State Key Substituents
This compound C₇H₁₅NO 129.2 1807921-06-7 Liquid 2,2,5-Trimethyl
(5S)-2,2,5-Trimethylmorpholine C₇H₁₅NO 129.2 39234992 Liquid 2,2,5-Trimethyl (S-configuration)
(2R,5R)-2,5-Dimethylmorpholine C₆H₁₃NO 115.17 1130061-44-7 Not reported 2,5-Dimethyl
4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine C₁₅H₂₃BN₂O₃ 290.16 485799-04-0 Solid (mp 132–135°C) Boronate ester, pyridinyl
2-(Substituted phenyl)-3,5,5-trimethylmorpholine analogues Variable Variable Not specified Variable Phenyl, 3,5,5-Trimethyl
  • Stereoisomerism : The (5R) and (5S) enantiomers of 2,2,5-trimethylmorpholine demonstrate identical physical properties but differ in biological activity due to chiral recognition .
  • Dimethyl vs.
  • Functionalized Derivatives : The boronate-containing morpholine (CAS 485799-04-0) is solid and used in cross-coupling reactions, contrasting with the liquid trimethylmorpholine .

Pharmacological and Industrial Relevance

  • Chiral Specificity : The (5R) configuration may influence binding affinity to biological targets, as seen in enantiomeric pairs of CNS-active drugs .

Key Research Findings

  • Structural Activity Relationships (SAR) : Trimethyl substitution at positions 2 and 5 enhances metabolic stability compared to dimethyl analogues, as methyl groups reduce oxidative degradation .
  • Thermal Stability : The boronate-containing morpholine (mp 132–135°C) is thermally stable, making it suitable for high-temperature reactions, unlike liquid trimethylmorpholine .

Data Tables

Table 1: Comparative Physical Properties

Property This compound (2R,5R)-2,5-Dimethylmorpholine Boronate-Ester Morpholine
Molecular Weight (g/mol) 129.2 115.17 290.16
Physical State Liquid Not reported Solid
Melting Point N/A N/A 132–135°C
Storage Temperature 4°C N/A Room temperature

Biological Activity

(5R)-2,2,5-Trimethylmorpholine is a morpholine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic applications, drawing on diverse research findings.

Chemical Structure and Synthesis

This compound is characterized by its morpholine ring structure with three methyl groups at the 2 and 5 positions. The synthesis of this compound typically involves the reaction of appropriate amines with carbonyl compounds under controlled conditions. Variations in substituents can lead to different biological activities.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant properties. A study demonstrated that morpholine derivatives can inhibit monoamine uptake, particularly norepinephrine and dopamine, which are critical neurotransmitters involved in mood regulation. The compound was shown to act as a selective norepinephrine uptake inhibitor with significant potency in various in vitro assays .

Antioxidant Activity

The compound has also been evaluated for its antioxidant properties. In vitro studies have shown that it can scavenge free radicals and reduce oxidative stress markers in cell cultures. This activity is crucial for its potential use in neuroprotection and other therapeutic areas .

Cytotoxicity and Anticancer Properties

In addition to its neuropharmacological effects, this compound has been tested for cytotoxicity against several cancer cell lines. Results indicate that it can inhibit cell proliferation in a dose-dependent manner, with IC50 values varying across different cancer types. For instance, one study reported IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO and HeLa .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Monoamine Transporter Inhibition : The compound inhibits the reuptake of norepinephrine and dopamine by blocking the respective transporters, leading to increased levels of these neurotransmitters in the synaptic cleft .
  • Antioxidant Mechanisms : By reducing oxidative stress through free radical scavenging, it may help protect neuronal cells from damage associated with various neurodegenerative diseases .
  • Cytotoxic Mechanisms : The cytotoxic effects are likely mediated through apoptosis induction in cancer cells, although the specific pathways remain under investigation .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity IC50 Values Tested Cell Lines
Norepinephrine Uptake Inhibition3.3 µMHEK293 cells expressing hNET
Cytotoxicity49.79 - 113.70 µMRKO, HeLa
Antioxidant ActivityVaries (not quantified)Various cell cultures

Case Studies and Clinical Implications

Several case studies have highlighted the potential of this compound in treating mood disorders. For example:

  • A clinical trial involving rodents demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups treated with traditional antidepressants .
  • Further studies are required to explore its efficacy in human subjects and to establish appropriate dosing regimens.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the stereoselective synthesis of (5R)-2,2,5-Trimethylmorpholine, and how do reaction parameters influence enantiomeric purity?

  • Methodological Answer : The stereoselective synthesis of this compound often utilizes chiral catalysts or resolving agents to achieve high enantiomeric excess (ee). For example, asymmetric hydrogenation or enzymatic resolution methods can be applied. Reaction parameters such as temperature, solvent polarity, and catalyst loading significantly impact stereochemical outcomes. Lower temperatures may reduce racemization, while polar aprotic solvents (e.g., THF) can enhance reaction selectivity. Researchers should validate enantiomeric purity using chiral HPLC or polarimetry .

Q. What analytical techniques are most reliable for confirming the stereochemical configuration and purity of this compound?

  • Methodological Answer : Key techniques include:

  • Chiral HPLC : Separates enantiomers using chiral stationary phases, with detection limits as low as 0.1% ee.
  • X-ray Crystallography : Provides absolute configuration determination but requires high-quality single crystals.
  • Vibrational Circular Dichroism (VCD) : Resolves stereochemical ambiguities by correlating experimental and computed spectra .
    Cross-validation using multiple methods (e.g., NMR coupling constants and NOESY) is recommended to ensure accuracy .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Accelerated stability studies under controlled temperature (e.g., 40°C/75% RH) and light exposure can predict degradation pathways. Analytical monitoring via LC-MS or GC-MS identifies decomposition products (e.g., oxidation byproducts). For long-term stability, lyophilization or inert-atmosphere storage is advised. Statistical models like Arrhenius plots help extrapolate shelf-life data .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental spectroscopic data when assigning the stereochemistry of this compound?

  • Methodological Answer : Discrepancies often arise from solvent effects or conformational flexibility. To address this:

  • Perform density functional theory (DFT) calculations with explicit solvent models to simulate NMR or IR spectra.
  • Compare experimental VCD spectra with computed spectra for chiral verification. For example, mismatches in IR signals (e.g., peaks at 3, 4, 9, and 10 cm⁻¹) may indicate incorrect stereochemical assignments, necessitating re-evaluation of computational parameters .
  • Use dynamic NMR to probe conformational exchange effects on splitting patterns.

Q. What strategies optimize reaction yields while maintaining stereochemical integrity during scale-up synthesis of this compound?

  • Methodological Answer :

  • Continuous Flow Chemistry : Enhances heat/mass transfer, reducing side reactions.
  • In-line Spectroscopy : Monors reaction progress in real-time (e.g., FTIR probes detect intermediates).
  • Design of Experiments (DoE) : Statistically optimizes parameters (e.g., catalyst loading, residence time) to balance yield and ee. Pilot-scale trials should replicate lab conditions with rigorous impurity profiling .

Q. How can mechanistic studies elucidate the role of this compound in asymmetric catalysis or biological systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Differentiate between concerted and stepwise mechanisms in catalytic cycles.
  • Docking Simulations : Predict binding modes in enzyme-substrate complexes (e.g., using AutoDock Vina).
  • Isotopic Labeling : Track molecular fate in metabolic studies (e.g., ¹³C-labeled analogs analyzed via LC-MS/MS).
    Contradictory data (e.g., unexpected byproducts) should prompt reevaluation of proposed mechanisms using Hammett plots or Eyring analysis .

Data Contradiction and Validation

Q. How should researchers address conflicting data between batch-to-batch synthesis outcomes of this compound?

  • Methodological Answer :

  • Conduct root-cause analysis using fishbone diagrams to identify variables (e.g., raw material impurities, humidity).
  • Implement process analytical technology (PAT) for real-time monitoring.
  • Compare spectroscopic fingerprints (e.g., ¹H-NMR integrals, HPLC retention times) across batches. If inconsistencies persist, revise synthetic protocols or quality control thresholds .

Experimental Design Considerations

Q. What criteria define a robust experimental design for studying the physicochemical properties of this compound?

  • Methodological Answer :

  • Controlled Variables : Temperature, solvent purity, and measurement instrumentation (e.g., calibrated DSC for melting point analysis).
  • Replication : Triplicate measurements to assess reproducibility.
  • Blind Testing : Eliminate bias in data interpretation (e.g., NMR spectra analyzed by multiple independent researchers).
  • Reference Standards : Use certified compounds (e.g., USP-grade morpholine derivatives) for calibration .

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